

An In-depth Technical Guide to the Physicochemical Properties of AZ194

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ194 is a first-in-class, orally active small molecule inhibitor targeting the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and the E2 SUMO-conjugating enzyme Ubc9.[1] By disrupting this interaction, **AZ194** effectively blocks the SUMOylation of CRMP2, a post-translational modification crucial for the trafficking and cell surface expression of the voltage-gated sodium channel NaV1.7.[1] The subsequent reduction in surface-expressed NaV1.7 channels leads to a decrease in sodium currents and neuronal excitability, positioning **AZ194** as a promising therapeutic candidate for the treatment of chronic pain.

This technical guide provides a comprehensive overview of the physicochemical properties of **AZ194**, detailed experimental protocols for key biological assays, and a visual representation of its mechanism of action and related signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **AZ194** is presented below. This data is essential for understanding the compound's behavior in biological systems and for formulation development.

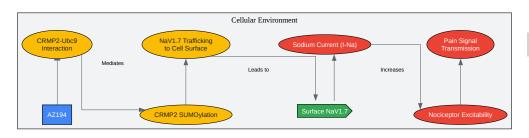


Property	Value	Source
IUPAC Name	(1-(3-fluorobenzyl)-1H- benzo[d]imidazol-2-yl) (piperidin-4-yl)methanone	Inferred from structure
CAS Number	2241651-99-8	[1]
Molecular Formula	C34H31F2N3O3	[1]
Molecular Weight	567.63 g/mol	Calculated
Appearance	White to off-white solid	[1]
IC50 (NaV1.7)	1.2 μΜ	[1]
Solubility	≥ 2.5 mg/mL (4.40 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (4.40 mM) in 10% DMSO / 90% Corn Oil	[1]
Storage	Stock solution: -80°C for 6 months, -20°C for 1 month	[1]

Mechanism of Action and Signaling Pathway

AZ194 exerts its pharmacological effect through a novel, indirect mechanism of NaV1.7 inhibition. The core of its action lies in the disruption of the protein-protein interaction between CRMP2 and Ubc9.

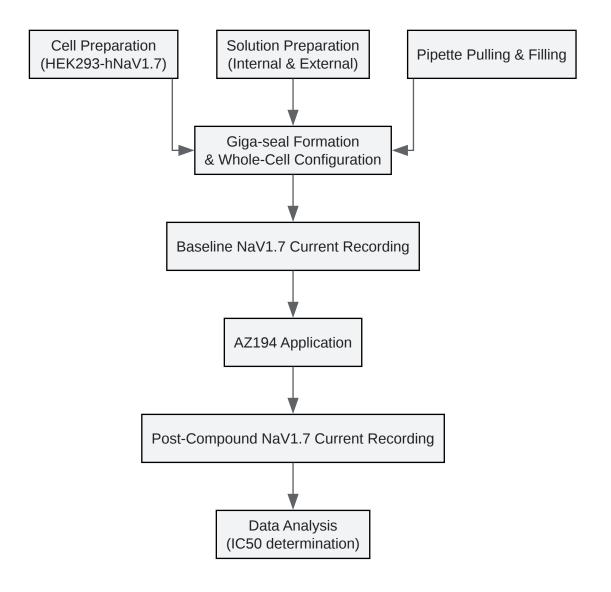




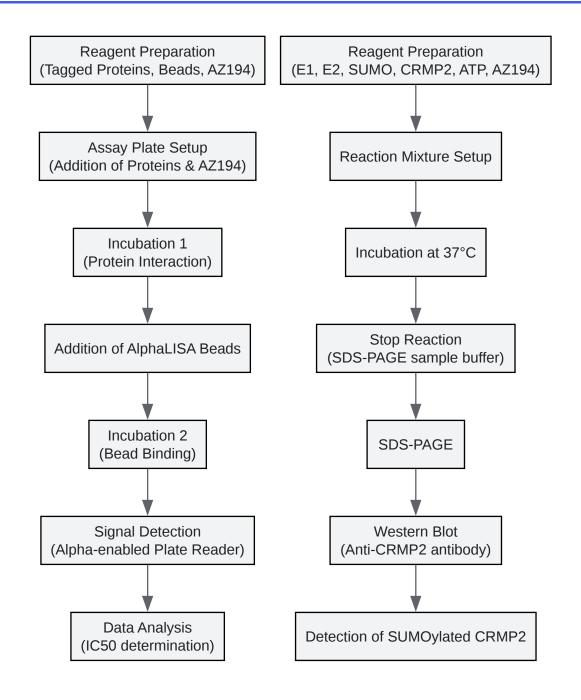
Reduced surface NaV1.7 leads to decreased neuronal excitability and pain signaling.

AZ194 directly binds to and disrupts the CRMP2-Ubc9 complex.









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References



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